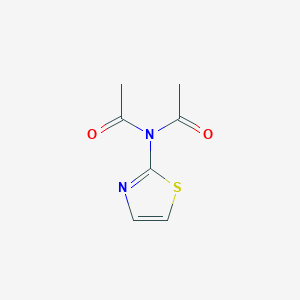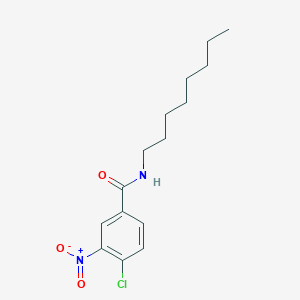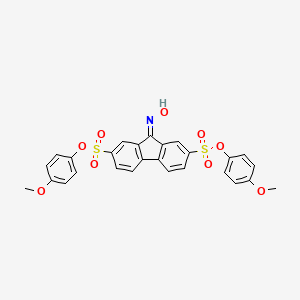![molecular formula C22H22N6O4 B15080488 2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080488.png)
2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and the corresponding hydrazone derivative of the purine compound. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups on the benzaldehyde moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and aldehydes.
科学的研究の応用
2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 2,4-Dihydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2,4-Dihydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C22H22N6O4 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-13-4-6-14(7-5-13)12-28-18-19(26(2)22(32)27(3)20(18)31)24-21(28)25-23-11-15-8-9-16(29)10-17(15)30/h4-11,29-30H,12H2,1-3H3,(H,24,25)/b23-11+ |
InChIキー |
VHHRYWYFHMOPCT-FOKLQQMPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=C(C=C4)O)O)N(C(=O)N(C3=O)C)C |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)

![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B15080458.png)

![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080481.png)
![2-(4-Bromophenyl)-9-chloro-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080485.png)
